3'-Chloroacetophenone
Overview
Description
3’-Chloroacetophenone, also known as 1-(3-chlorophenyl)ethanone, is an organic compound with the molecular formula C8H7ClO. It is a substituted acetophenone where a chlorine atom is attached to the meta position of the phenyl ring. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and industry.
Scientific Research Applications
3’-Chloroacetophenone has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds.
Biological Studies: It has been studied for its effects on microorganisms, such as the reduction of 3’-chloroacetophenone by Saccharomyces cerevisiae.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
3’-Chloroacetophenone, also known as CN, is primarily used as a riot control agent . Its primary targets are the eyes, nose, mouth, skin, and respiratory tract . It acts as an irritant incapacitant, causing discomfort and temporary incapacitation .
Mode of Action
The mode of action of 3’-Chloroacetophenone involves its interaction with nucleophilic sites in the body . It is thought to act as an SN2-alkylating agent, reacting readily with these nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , suggesting that it could be absorbed through the skin or mucous membranes. Its effects are typically immediate and short-lived, suggesting rapid absorption and elimination .
Result of Action
The result of 3’-Chloroacetophenone’s action is temporary incapacitation due to irritation of the eyes, nose, mouth, skin, and respiratory tract . This can lead to excessive tearing, difficulty keeping the eyes open, irritation in the nose and mouth, throat and airways, and sometimes to the skin . In high concentrations, it can cause corneal epithelial damage and chemosis .
Action Environment
The action of 3’-Chloroacetophenone can be influenced by environmental factors. For example, its effects can be more severe in confined, non-ventilated spaces . Additionally, the compound is highly stable, which can affect its efficacy and stability .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Chloroacetophenone can be synthesized through several methods:
Chlorination of Acetophenone: One of the earliest methods involves passing chlorine gas into boiling acetophenone.
Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst.
Boronic Acid Route: It can also be synthesized from 3-chlorophenylboronic acid and acetonitrile.
Industrial Production Methods: Industrial production typically involves the chlorination of acetophenone under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The carbonyl group in 3’-Chloroacetophenone can be reduced to form alcohols or oxidized to form carboxylic acids.
Friedel-Crafts Reactions: It can undergo further acylation or alkylation reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Reduction: 3’-Chloro-1-phenylethanol.
Oxidation: 3’-Chlorobenzoic acid.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Comparison with Similar Compounds
2-Chloroacetophenone:
4-Chloroacetophenone: The chlorine atom is in the para position.
2’-Hydroxyacetophenone: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness: 3’-Chloroacetophenone is unique due to the position of the chlorine atom, which affects its reactivity and the types of reactions it can undergo. The meta position of the chlorine atom makes it less reactive in certain substitution reactions compared to its ortho and para counterparts.
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJBXKHMMQDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059182 | |
Record name | Ethanone, 1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-02-5 | |
Record name | 1-(3-Chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3'-chloroacetophenone?
A1: this compound (also known as meta-chloroacetophenone) has the molecular formula C8H7ClO and a molecular weight of 154.6 g/mol. [, ] While the provided abstracts do not detail specific spectroscopic data, characteristic peaks in techniques like Infrared (IR) spectroscopy (carbonyl and C-Cl stretches) and Nuclear Magnetic Resonance (NMR) spectroscopy would be expected. [, ]
Q2: How is this compound synthesized?
A2: One common method to synthesize dapoxetine involves using this compound as a starting material. [] This suggests that established synthetic routes for this compound, likely involving electrophilic aromatic substitution on acetophenone, are utilized.
Q3: What is the role of this compound in the synthesis of chalcones and their antimicrobial activity?
A3: Researchers synthesized a series of chalcones using this compound as a key building block. [] They reacted this compound with various aldehydes via Claisen-Schmidt condensation. The resulting chalcones, including those derived from this compound (like TACAP, FACAP, HNCAP, and CACAP), were then tested for their antimicrobial activity. []
Q4: How does this compound behave as a substrate in reduction reactions?
A4: this compound acts as a substrate in reduction reactions, particularly with sodium borohydride (NaBH4). Studies have investigated its reduction in various media, including reverse micellar systems. [, ] These studies highlighted the influence of factors like surfactant type, water content, and the presence of other ketones on the reaction rate. [, ] They also explored the distribution of reactants within these systems and provided insights into the reaction mechanism. [, ]
Q5: Does the structure of this compound influence its reactivity compared to other substituted acetophenones?
A5: Yes, the position of the chlorine atom on the aromatic ring influences the reactivity of the acetophenone derivative. Research on carbonyl reductase activity showed different rates of reduction for various chloroacetophenones. [] Specifically, 2'-chloroacetophenone exhibited faster reduction than this compound. [] This suggests that both electronic effects (due to chlorine's electronegativity) and steric hindrance (from the chlorine atom) play a role in the enzyme's interaction with the substrate. []
Q6: Have there been computational studies on this compound?
A6: While the provided abstracts do not detail specific computational studies on this compound itself, related research on ruthenium(II) catalyzed ketone hydrogenation employed Density Functional Theory (DFT) calculations. [] Although not explicitly stated for this compound, these calculations likely involved modeling the interaction of similar ketones with the catalytic system, offering insights into potential reaction mechanisms and intermediates. []
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